molecular formula C11H15NOS B7509985 N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide

N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide

Cat. No.: B7509985
M. Wt: 209.31 g/mol
InChI Key: TYEGCYBQPUDAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide, also known as CPET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPET is a member of the thiophene family and is structurally similar to other compounds that have been shown to have medicinal properties.

Mechanism of Action

The exact mechanism of action of N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, which may be due to its anti-inflammatory and analgesic properties. This compound has also been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide. One area of research is to further understand its mechanism of action and how it modulates neurotransmitter activity in the brain. Another area of research is to investigate its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the reaction of 2-bromo-N-methylthiophene-2-carboxamide with cyclopropylmagnesium bromide. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide has been shown to have potential therapeutic applications in various areas of medicine. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8(9-5-6-9)12(2)11(13)10-4-3-7-14-10/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEGCYBQPUDAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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